

# Dalfopristin Mesylate (CAS 112362-50-2): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dalfopristin mesylate*

Cat. No.: *B15564602*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dalfopristin, a semi-synthetic streptogramin antibiotic, is a derivative of pristinamycin IIA. It is a critical component of the combination drug quinupristin/dalfopristin (Synercid®), an intravenous antibiotic effective against serious infections caused by multi-drug resistant Gram-positive bacteria, notably vancomycin-resistant Enterococcus faecium (VREF). This technical guide provides an in-depth overview of **dalfopristin mesylate**, focusing on its chemical properties, mechanism of action, synthesis, analytical methodologies, pharmacokinetics, and clinical applications.

## Chemical and Physical Properties

**Dalfopristin mesylate** is the methanesulfonate salt of dalfopristin, which enhances its solubility for intravenous administration. Key properties are summarized in the table below.

| Property          | Value                                           |
|-------------------|-------------------------------------------------|
| CAS Number        | 112362-50-2                                     |
| Molecular Formula | C35H54N4O12S2                                   |
| Molecular Weight  | 787.0 g/mol                                     |
| Appearance        | White to slightly yellowish, hygroscopic powder |
| Solubility        | Soluble in water, ethanol, and methanol         |

## Mechanism of Action

Dalfopristin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding event induces a conformational change in the ribosome, which significantly increases the affinity of quinupristin for its binding site on the ribosome. The synergistic action of dalfopristin and quinupristin forms a stable ternary complex with the ribosome, effectively blocking two key steps in protein elongation: peptide bond formation and the extrusion of the nascent polypeptide chain. This dual blockade leads to a bactericidal effect against many pathogens.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

**Figure 1.** Synergistic mechanism of action of dalfopristin and quinupristin.

## Synthesis of Dalfopristin

Dalfopristin is synthesized from the naturally occurring antibiotic pristinamycin IIA. The process involves a stereoselective Michael-type addition of 2-(diethylamino)ethanethiol to the dehydroproline ring of pristinamycin IIA, followed by oxidation of the resulting sulfide to a sulfone.[\[1\]](#)

## Experimental Protocol: Large-Scale Synthesis

This protocol is a representative example based on described industrial methods.

- Michael Addition:
  - Dissolve pristinamycin IIA in a suitable organic solvent (e.g., dichloromethane).
  - Add 2-(diethylamino)ethanethiol to the solution.
  - The reaction is typically carried out at room temperature and monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion.
- Oxidation:
  - To the reaction mixture containing the sulfide intermediate, add an aqueous solution of hydrogen peroxide and sodium tungstate. This two-phase system is reported to give improved yields for large-scale production.[\[1\]](#)
  - Stir the mixture vigorously to ensure efficient reaction between the phases.
  - Monitor the reaction for the complete conversion of the sulfide to the sulfone.
- Work-up and Purification:
  - After the reaction is complete, separate the organic and aqueous layers.
  - Wash the organic layer with water and brine.
  - Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
  - Concentrate the solution under reduced pressure to obtain the crude dalfopristin.

- Purify the crude product by crystallization or chromatography to yield pure dalfopristin.
- Salt Formation:
  - Dissolve the purified dalfopristin in a suitable solvent (e.g., acetone).
  - Add one molar equivalent of methanesulfonic acid to form the mesylate salt.
  - The **dalfopristin mesylate** salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

[Click to download full resolution via product page](#)**Figure 2.** Workflow for the synthesis of **dalfopristin mesylate**.

## Analytical Methods

High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification of **dalfopristin mesylate** in pharmaceutical formulations and biological matrices.

## Experimental Protocol: HPLC Analysis

The following is a representative HPLC method for the analysis of **dalfopristin mesylate**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 7.0), in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20  $\mu$ L.
- Detection: UV detection at a wavelength of approximately 230 nm.
- Standard Preparation: Prepare a stock solution of **dalfopristin mesylate** reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
- Sample Preparation:
  - For Pharmaceutical Formulations: Accurately weigh and dissolve the formulation in the mobile phase to achieve a concentration within the calibration range.
  - For Biological Matrices (e.g., Plasma): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be injected into the HPLC system.
- Analysis: Inject the standards and samples, and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

Determine the concentration of **dalfopristin mesylate** in the samples from the calibration curve.

## Pharmacokinetics

Dalfopristin is administered intravenously as part of the quinupristin/dalfopristin combination. It is rapidly metabolized and eliminated from the body.

### Pharmacokinetic Parameters in Humans

| Parameter                                 | Dalfopristin                                                 | Pristinamycin IIA (Active Metabolite) |
|-------------------------------------------|--------------------------------------------------------------|---------------------------------------|
| Elimination Half-life (t <sub>1/2</sub> ) | ~0.7 hours                                                   | ~1.5 hours                            |
| Volume of Distribution (V <sub>d</sub> )  | 0.24 - 0.30 L/kg                                             | Not reported                          |
| Plasma Protein Binding                    | 11 - 26%                                                     | Not reported                          |
| Metabolism                                | Hydrolyzed to pristinamycin IIA                              | Further metabolized                   |
| Excretion                                 | Primarily fecal (75-77%), with some renal excretion (15-19%) | Fecal and renal                       |

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

## Clinical Applications

Quinupristin/dalfopristin is indicated for the treatment of serious or life-threatening infections associated with vancomycin-resistant Enterococcus faecium (VREF) bacteremia and for complicated skin and skin structure infections caused by susceptible strains of *Staphylococcus aureus* (methicillin-susceptible only) and *Streptococcus pyogenes*.

### Clinical Efficacy in VREF Bacteremia

The clinical success of quinupristin/dalfopristin in treating VREF bacteremia varies depending on the site of infection.

| Site of Infection            | Clinical Success Rate (%) |
|------------------------------|---------------------------|
| Urinary Tract                | 88.9%                     |
| Skin and Soft Tissue         | 72.2%                     |
| Catheter-related             | 83.3%                     |
| Intra-abdominal              | 58.9%                     |
| Bacteremia of Unknown Origin | 51.9%                     |

Data from a review of clinical trials.[3]

## Mechanisms of Resistance

Bacterial resistance to dalfopristin can occur through several mechanisms:

- Enzymatic Inactivation: Acetyltransferases, encoded by vat genes (e.g., vatD, vatE), can modify dalfopristin, preventing its binding to the ribosome.
- Active Efflux: ATP-binding cassette (ABC) transporters, encoded by vga genes (e.g., vga(A), vga(B)), can actively pump the drug out of the bacterial cell.
- Target Site Modification: Although less common for dalfopristin, alterations in the ribosomal binding site can reduce drug affinity.

## Experimental Protocol: PCR Detection of Resistance Genes

This protocol provides a general framework for the detection of vat and vga resistance genes.

- DNA Extraction:
  - Culture the bacterial isolate overnight on an appropriate agar medium.
  - Harvest a single colony and suspend it in a lysis buffer.

- Extract genomic DNA using a commercial DNA extraction kit or a standard boiling lysis method.
- PCR Amplification:
  - Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance genes (vat and vga).
  - Add the extracted genomic DNA to the master mix.
  - Perform PCR using the following general cycling conditions (optimization may be required):
    - Initial denaturation: 95°C for 5 minutes.
    - 30-35 cycles of:
      - Denaturation: 95°C for 30 seconds.
      - Annealing: 50-60°C for 30 seconds (primer-dependent).
      - Extension: 72°C for 1 minute.
    - Final extension: 72°C for 5-10 minutes.
- Gel Electrophoresis:
  - Analyze the PCR products by agarose gel electrophoresis.
  - Include a DNA ladder to determine the size of the amplicons.
  - Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). The presence of a band of the expected size indicates the presence of the resistance gene.

[Click to download full resolution via product page](#)

**Figure 3.** Logical relationships in dalfopristin resistance mechanisms.

## Conclusion

**Dalfopristin mesylate**, in combination with quinupristin, remains a valuable therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive pathogens. Its unique synergistic mechanism of action and proven clinical efficacy underscore its importance in the current landscape of antimicrobial resistance. This technical guide provides a foundational resource for researchers and drug development professionals working with this important antibiotic. Further research into overcoming resistance mechanisms and developing new streptogramin derivatives will be crucial for extending the clinical utility of this class of antibiotics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dalfopristin - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of quinupristin/dalfopristin in laboratory animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinupristin/dalfopristin: a therapeutic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dalfopristin Mesylate (CAS 112362-50-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564602#dalfopristin-mesylate-cas-number-112362-50-2-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)